molecular formula C15H16N2S B12939136 [(1-Cyclopentyl-1H-indol-3-yl)sulfanyl]acetonitrile CAS No. 61021-39-4

[(1-Cyclopentyl-1H-indol-3-yl)sulfanyl]acetonitrile

Cat. No.: B12939136
CAS No.: 61021-39-4
M. Wt: 256.4 g/mol
InChI Key: ULNFIZZPNLAGJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-cyclopentyl-1H-indol-3-yl)thio)acetonitrile is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a cyclopentyl group attached to the indole ring, which is further connected to a thioacetonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-cyclopentyl-1H-indol-3-yl)thio)acetonitrile typically involves the reaction of 1-cyclopentyl-1H-indole-3-thiol with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((1-cyclopentyl-1H-indol-3-yl)thio)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The thio group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the thio group under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-((1-cyclopentyl-1H-indol-3-yl)thio)acetonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-cyclopentyl-1H-indol-3-yl)thio)acetonitrile involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The thioacetonitrile group can also participate in covalent bonding with target proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)acetonitrile: Lacks the cyclopentyl and thio groups, making it less hydrophobic.

    1-cyclopentyl-1H-indole-3-thiol: Lacks the acetonitrile group, affecting its reactivity and biological activity.

    2-(1H-indol-3-yl)thioacetamide: Contains an amide group instead of a nitrile, altering its chemical properties.

Uniqueness

2-((1-cyclopentyl-1H-indol-3-yl)thio)acetonitrile is unique due to the presence of both the cyclopentyl and thioacetonitrile groups, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific and industrial applications.

Properties

CAS No.

61021-39-4

Molecular Formula

C15H16N2S

Molecular Weight

256.4 g/mol

IUPAC Name

2-(1-cyclopentylindol-3-yl)sulfanylacetonitrile

InChI

InChI=1S/C15H16N2S/c16-9-10-18-15-11-17(12-5-1-2-6-12)14-8-4-3-7-13(14)15/h3-4,7-8,11-12H,1-2,5-6,10H2

InChI Key

ULNFIZZPNLAGJO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C3=CC=CC=C32)SCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.